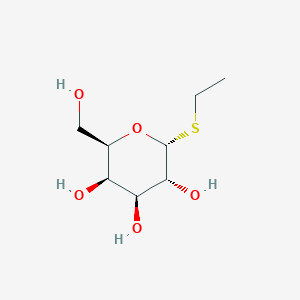

Ethyl a-D-thioglucopyranoside

Description

Chemical Glycosylation Strategies

Chemical synthesis provides a powerful and flexible approach to Ethyl α-D-thioglucopyranoside and its analogues. The core of this strategy lies in the formation of the glycosidic bond, a reaction that has been the subject of intensive research to achieve high yields and stereoselectivity. nih.gov Thioglycosides are particularly favored as glycosyl donors because they are stable during multi-step protecting group manipulations yet can be readily activated for glycosylation. nih.govrsc.org

The activation of the stable anomeric thio-functionality is the critical step in using thioglycosides as glycosyl donors. This is typically achieved using a thiophilic promoter, which is an electrophilic species that reacts with the anomeric sulfur atom, converting it into a good leaving group. mdpi.com A variety of activation systems have been developed to suit different substrates and synthetic strategies.

Common activators include halogen-based reagents, organosulfur compounds, and metal salts. mdpi.com For instance, N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted or Lewis acid, such as triflic acid (TfOH) or silver triflate (AgOTf), is a widely used system. nih.gov Other powerful activators include the combination of diphenyl sulfoxide (B87167) (Ph₂SO) and triflic anhydride (B1165640) (Tf₂O), or benzenesulfinylmorpholine (BSM)–Tf₂O. nih.govrsc.org These systems operate by generating a highly reactive glycosyl triflate intermediate.

More recently, novel activation methods have been introduced. One such method employs catalytic protic acid to activate mercaptobenzothiazolyl (MBT) glycosides, which combines the stability of thioglycosides with the convenience of activation at room temperature. acs.org Another approach, termed the "4K reaction," utilizes a cooperative catalytic system of molecular iodine and a metal salt, such as iron(III) trifluoromethanesulfonate, to activate thioglycosides efficiently. mdpi.com Electrochemical O-glycosylation has also been reported as a method for activating thioglycoside donors. nih.gov

Table 1: Selected Thioglycoside Donor Activation Systems

| Activator System | Donor Type | Key Features | References |

|---|---|---|---|

| NIS / AgOTf | General Thioglycosides | Widely used, effective for many donors. | acs.org |

| Ph₂SO / Tf₂O | General Thioglycosides | Powerful "pre-activation" method, generates reactive intermediates. | nih.govrsc.orgnih.gov |

| Iodine / Fe(OTf)₃ | General Thioglycosides | Cooperative catalysis, mild conditions. | mdpi.com |

| Catalytic Protic Acid | Mercaptobenzothiazolyl (MBT) Glycosides | Activates stable donors at room temperature, alkene compatible. | acs.org |

| Phenyl(trifluoroethyl)iodoniumtriflimide | General Thioglycosides | Air- and water-stable activator, no need for low temperatures. | nih.gov |

Achieving complete stereocontrol during the formation of the anomeric bond is a primary challenge in carbohydrate synthesis. nih.gov The outcome of a glycosylation reaction, yielding either an α- or β-glycosidic linkage, is influenced by several factors, including the nature of the protecting group at the C-2 position, the reactivity of the donor and acceptor, the solvent, and the specific activation conditions. nih.govnih.gov

The presence of a "participating" acyl-type protecting group (e.g., acetate (B1210297), benzoate) at the C-2 position of the glycosyl donor is a classic strategy to ensure the formation of a 1,2-trans-glycosidic bond. nih.govmdpi.com The protecting group participates in the reaction by forming a cyclic oxocarbenium ion intermediate, which blocks the α-face of the sugar ring, forcing the incoming alcohol to attack from the β-face. For a D-glucose donor, this reliably produces the β-anomer. mdpi.com

Conversely, the synthesis of a 1,2-cis-glycosidic bond (the α-anomer for glucose) requires a "non-participating" protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, at the C-2 position. nih.gov In this case, stereoselectivity is governed by a more complex interplay of factors. The anomeric effect generally favors the formation of the α-glycoside. However, the reaction conditions can be manipulated to favor one isomer over the other. For example, in pre-activation based glycosylations, the choice of solvent can have a dramatic effect; using diethyl ether can favor the formation of α-glycosides, while dichloromethane (B109758) can lead to more of the β-product. nih.gov Additives like silver triflate (AgOTf) can also influence stereoselectivity, possibly through coordination with the glycosyl triflate intermediate. nih.gov

Table 2: Factors Influencing Stereochemical Outcome in Glycosylation

| Factor | Condition | Predominant Product (for D-Glucose) | References |

|---|---|---|---|

| C-2 Protecting Group | Participating (e.g., Benzoyl) | β-anomer (1,2-trans) | mdpi.com |

| C-2 Protecting Group | Non-participating (e.g., Benzyl) | Mixture, depends on other factors | nih.govnih.gov |

| Solvent (with non-participating C-2) | Diethyl Ether | α-anomer | nih.gov |

| Solvent (with non-participating C-2) | Dichloromethane | β-anomer | nih.gov |

| Remote Protecting Groups | Electron-donating groups | Increased β-selectivity | nih.gov |

Protective groups are indispensable in carbohydrate synthesis, serving to mask reactive hydroxyl groups to ensure that reactions occur only at the desired positions. organic-chemistry.org In the context of synthesizing Ethyl α-D-thioglucopyranoside and its derivatives, the choice of protecting groups is critical as they influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.

Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), generally decrease the reactivity of a glycosyl donor, making it an "disarmed" donor. Conversely, electron-donating groups like benzyl ethers render the donor more reactive, creating an "armed" donor. nih.gov This difference in reactivity is the basis for chemoselective glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed acceptor. rsc.orgrsc.org

For the synthesis of more complex structures, specific protecting groups that can be removed under unique conditions (orthogonal protecting groups) are employed. For instance, a benzylidene acetal (B89532) can be used to protect the 4- and 6-hydroxyl groups of a glucopyranoside, and this has been applied to ethyl thioglycosides. taylorfrancis.com The strategic placement of electron-donating groups, such as silyl or ether groups, can also be used to enhance the glycosylating power of otherwise unreactive donors, enabling the glycosylation of sterically hindered or unreactive acceptors. nih.gov The interplay between protecting groups at different positions, such as O-4 and O-6, can also influence the conformation of the sugar's side chain, which in turn can indirectly affect anomeric reactivity. acs.org Furthermore, innovative, protecting-group-free synthetic methods are being developed, which proceed in water and offer a greener alternative to traditional organic synthesis. nih.gov

Enzymatic Synthesis of Ethyl Glucopyranoside Derivatives

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing exceptional regio- and stereoselectivity under mild, aqueous conditions, thus minimizing the need for extensive protecting group manipulations. acs.orgresearchgate.net Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate (often a nucleotide sugar) to an acceptor molecule. nih.govnih.gov They are nature's tools for building complex glycans, and their high specificity makes them ideal for synthesis. nih.gov

A highly selective and high-yield synthesis of Ethyl α-D-glucopyranoside has been achieved using the α-glucosyl transfer enzyme (XgtA) from the bacterium Xanthomonas campestris. nih.gov In this process, XgtA catalyzes the transfer of a glucose unit from maltose (B56501) (the donor) to ethanol (B145695) (the acceptor). The reaction is highly specific, producing only Ethyl α-D-glucopyranoside without the formation of other glucosylated by-products like maltotriose (B133400) or ethylmaltoside. nih.gov By coupling the reaction with a glucose isomerase to convert the glucose by-product into fructose, researchers were able to achieve a production concentration of up to 260 mM (54.1 g/L) of Ethyl α-D-glucopyranoside. nih.gov The mechanism of GTs can be either inverting or retaining, referring to the stereochemistry at the anomeric carbon relative to the donor substrate. Inverting enzymes like β-1,4-galactosyltransferase (LgtB) use a single-displacement SN2-like mechanism. nih.gov

While glycosidases typically catalyze the hydrolysis of glycosidic bonds, under certain conditions, they can also catalyze the reverse reaction (condensation) or a transglycosylation reaction. In transglycosylation, the enzyme transfers a glycosyl unit from a donor substrate to an acceptor other than water. acs.orggoogle.com

The production of Ethyl α-D-glucopyranoside in the Japanese rice wine, sake, is a well-known example of this pathway. The enzyme responsible has been identified as α-glucosidase A (AgdA) from the fungus Aspergillus oryzae, which is used in sake brewing. acs.orgnih.gov During fermentation, AgdA catalyzes the transfer of a glucose molecule from oligosaccharides (like maltose) to the ethanol present in the brew, forming Ethyl α-D-glucopyranoside. acs.org Knocking out the gene for AgdA in A. oryzae resulted in a marked decrease in the concentration of Ethyl α-D-glucopyranoside in the final product, confirming the enzyme's central role. acs.org This transglycosylation activity is not limited to producing simple glucosides; AgdA can also synthesize novel compounds like ethyl α-maltoside and ethyl α-isomaltoside in the presence of maltose and ethanol. nih.gov Similarly, β-glucosidases can be used to produce ethyl β-D-glucopyranoside from glucose and ethanol. researchgate.net

Table 3: Enzymatic Production of Ethyl Glucopyranosides

| Enzyme | Source Organism | Substrates | Product | Key Finding | References |

|---|---|---|---|---|---|

| α-Glucosyl transferase (XgtA) | Xanthomonas campestris | Maltose, Ethanol | Ethyl α-D-glucopyranoside | High selectivity and yield (up to 54.1 g/L); no by-products. | nih.gov |

| α-Glucosidase A (AgdA) | Aspergillus oryzae | Oligosaccharides, Ethanol | Ethyl α-D-glucopyranoside | Responsible for α-EG formation in sake via transglycosylation. | acs.orgnih.gov |

| β-Glucosidase | Almonds, Prunus persica | D-Glucose, Ethanol | Ethyl β-D-glucopyranoside | Over 60% conversion achieved in synthesis. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H16O5S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1 |

InChI Key |

CHAHFVCHPSPXOE-DWOUCZDBSA-N |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl α D Thioglucopyranoside and Analogues

Enzymatic Synthesis of Ethyl Glucopyranoside Derivatives

Optimization of Biocatalytic Reaction Parameters and Enzyme Specificity

The efficiency and yield of biocatalytic routes to thioglycosides are critically dependent on the fine-tuning of reaction parameters and the inherent specificity of the chosen enzyme. Research in this area has focused on identifying optimal conditions for temperature, pH, substrate concentrations, and the use of co-solvents, as well as exploring the substrate scope of various enzymes to produce a range of thioglycoside analogues.

Optimization of Reaction Parameters

The optimization of reaction conditions is paramount for maximizing the yield and purity of the target thioglycoside. Key parameters that are typically investigated include the nature of the glycosyl donor, the concentration of both the donor and the acceptor, the enzyme loading, pH, temperature, and the presence of organic co-solvents to improve the solubility of hydrophobic substrates.

A notable example, while focusing on the synthesis of a more complex derivative, provides insight into the reaction conditions for the enzymatic utilization of a related compound, ethyl β-D-thioglucopyranoside, as a glycosyl acceptor. In a study utilizing a purified α-glucosidase from Aspergillus niger, the transglycosylation reaction was optimized to produce monodeoxy analogs of ethyl β-thioisomaltoside. The reaction was successfully carried out using p-nitrophenyl α-D-glucopyranoside derivatives as donors and ethyl β-D-thioglucopyranoside as the acceptor.

The established optimal conditions in this specific biocatalytic process are detailed in the table below.

| Parameter | Optimal Condition |

| Enzyme | Purified α-glucosidase from Aspergillus niger |

| Glycosyl Donor | 2-Deoxy-α-D-arabino-hexopyranosyl-pNP |

| Glycosyl Acceptor | Ethyl β-D-thioglucopyranoside |

| Buffer | 50 mM Sodium Acetate (B1210297) |

| pH | 4.0 |

| Co-solvent | Acetonitrile (50% v/v) |

| Temperature | 37 °C |

| Product Yield | 46.6% (isolated yield of ethyl 2-deoxy-α-D-arabino-hexopyranosyl-(1,6)-β-D-thioglucopyranoside) |

This interactive data table provides a summary of the optimized reaction parameters for the enzymatic synthesis of a deoxy analog of ethyl β-thioisomaltoside using ethyl β-D-thioglucopyranoside as an acceptor.

This research highlights that a slightly acidic pH and the presence of an organic co-solvent are beneficial for this type of enzymatic reaction, likely by enhancing enzyme stability and substrate solubility. nih.gov

Enzyme Specificity

The substrate specificity of the enzyme is a critical factor that dictates the range of possible thioglycoside analogues that can be synthesized. Enzymes with broad acceptor specificity are particularly valuable as they can be used to generate a library of novel compounds from a single glycosyl donor.

The α-glucosyl transfer enzyme from Xanthomonas campestris WU-9701 (XgtA) has demonstrated notable promiscuity in accepting a variety of linear alcohols (from C2 to C10) as acceptors for the synthesis of alkyl α-D-glucosides. While this study focused on the formation of O-glycosidic bonds, it provides a strong indication that related enzymes, or engineered variants, could accommodate thiol acceptors for the synthesis of α-D-thioglucopyranoside analogues.

Furthermore, the development of "thioglycoligases" through the site-directed mutagenesis of glycosidases has opened up new avenues for the efficient synthesis of thioglycosides. These engineered enzymes exhibit a reversed activity, favoring the formation of thioglycosidic bonds. For instance, α-thioglycoligases derived from the family 31 glycosidases, such as α-xylosidase from E. coli and α-glucosidase from Sulfolobus solfataricus, have been shown to catalyze the synthesis of α-linked thioglycosides with high yields, reaching up to 86%. These thioglycoligases typically utilize activated sugar donors like α-glycosyl fluorides and can transfer the sugar moiety to a variety of thiol-containing acceptors.

The specificity of these engineered enzymes can be quite broad, as demonstrated by a thioglycoligase derived from a fungal β-xylosidase, which was capable of forming not only S-glycosides but also O-, N-, and Se-glycosides. The suitability of an acceptor for this particular enzyme was found to be largely dependent on its pKa. This suggests that for the synthesis of Ethyl α-D-thioglucopyranoside and its analogues, the selection of an appropriately engineered enzyme with specificity towards ethanethiol (B150549) and other alkyl thiols is a key consideration.

The table below summarizes the acceptor specificity of different enzymes relevant to the synthesis of thioglycoside analogues.

| Enzyme | Glycosyl Donor Type | Acceptor Scope | Product Type |

| α-Glucosidase (Aspergillus niger) | p-Nitrophenyl-α-D-glucopyranoside derivatives | Ethyl β-D-thioglucopyranoside | α-Linked thio-oligosaccharides |

| α-Glucosyl transferase (XgtA) | Maltose (B56501) | Linear alcohols (C2-C10) | Alkyl α-D-glucosides (O-glycosides) |

| α-Thioglycoligases (from Family 31 α-glycosidases) | α-Glycosyl fluorides | Deoxythioglycosides and other thiols | α-Linked thioglycosides |

| Engineered fungal β-xylosidase | Activated xylose donors | Various nucleophiles (including thiols) | β-Linked thioglycosides |

This interactive data table illustrates the acceptor specificity of various enzymes, highlighting their potential for synthesizing a range of thioglycoside and related analogues.

Structural Elucidation and Conformational Analysis of Ethyl α D Thioglucopyranoside

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. Through a suite of 1D and 2D experiments, every proton and carbon atom in Ethyl α-D-thioglucopyranoside can be unambiguously identified, and its spatial arrangement can be deduced.

The structural backbone of Ethyl α-D-thioglucopyranoside is mapped out by combining information from several NMR experiments.

¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the number of chemically distinct protons and their immediate electronic environment, while ¹³C NMR does the same for the carbon skeleton. docbrown.info In Ethyl α-D-thioglucopyranoside, the ¹H spectrum shows distinct signals for the anomeric proton (H-1), the other ring protons (H-2 to H-5), the two diastereotopic protons of the C-6 hydroxymethyl group, and the methylene (B1212753) and methyl protons of the ethyl group. youtube.com The ¹³C spectrum displays eight unique signals corresponding to the six carbons of the glucopyranose ring and the two carbons of the ethyl group. docbrown.inforesearchgate.net

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. slideshare.netsdsu.edu For Ethyl α-D-thioglucopyranoside, COSY is crucial for tracing the connectivity of the protons within the pyranose ring, establishing the H-1 → H-2 → H-3 → H-4 → H-5 → H-6/H-6' sequence. It also confirms the coupling between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This allows for the definitive assignment of each carbon signal based on the already established proton assignments from the COSY spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.netresearchgate.netharvard.edu This is essential for determining the stereochemistry, as detailed in the following section. oup.comrsc.orgrsc.org

The following tables summarize the expected NMR data for Ethyl α-D-thioglucopyranoside.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl α-D-thioglucopyranoside

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | ~5.4 | d |

| H-2 | ~3.5 | t |

| H-3 | ~3.6 | t |

| H-4 | ~3.4 | t |

| H-5 | ~3.8 | m |

| H-6a, H-6b | ~3.7-3.9 | m |

| S-CH₂ | ~2.6-2.8 | q |

| CH₃ | ~1.3 | t |

Note: Predicted values are based on typical ranges for thioglycosides and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl α-D-thioglucopyranoside

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~85 |

| C-2 | ~72 |

| C-3 | ~78 |

| C-4 | ~70 |

| C-5 | ~79 |

| C-6 | ~62 |

| S-CH₂ | ~25 |

| CH₃ | ~15 |

Note: Predicted values are based on typical ranges for thioglycosides and may vary based on solvent and experimental conditions. researchgate.netresearchgate.net

The α-configuration of the glycosidic linkage and the chair conformation of the pyranose ring are determined primarily through analysis of NOESY data and proton-proton coupling constants (³J(H,H)).

Glycosidic Linkage: The key to determining the anomeric configuration is the NOESY experiment. For an α-glycoside, the anomeric proton (H-1) is in an axial orientation. This places it in close spatial proximity to the axial H-2 proton. Therefore, a distinct NOE cross-peak between H-1 and H-2 is expected, confirming the 1,2-diaxial relationship and thus the α-configuration. oup.comresearchgate.netresearchgate.net

Ring Conformation: D-Glucopyranose typically adopts a stable ⁴C₁ chair conformation. This is confirmed by the large vicinal coupling constants (³J) observed between adjacent axial protons in the ¹H NMR spectrum. tandfonline.comtandfonline.com For Ethyl α-D-thioglucopyranoside in a ⁴C₁ conformation, H-1, H-2, H-3, H-4, and H-5 are all in axial or pseudo-axial positions. The coupling constants J(H-2, H-3), J(H-3, H-4), and J(H-4, H-5) are expected to be large (~9-10 Hz), which is characteristic of axial-axial interactions and confirms the pyranose ring exists predominantly in the stable ⁴C₁ chair form. researchgate.netru.nl The one-bond coupling constant between the anomeric carbon and proton (¹J(C1,H1)) also provides evidence for the anomeric configuration, with values around 170 Hz being typical for α-anomers. rsc.org

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. researchgate.netnih.govbohrium.com The most likely fragmentation pathway involves the cleavage of the thioglycosidic bond, leading to the loss of the ethylthio group (-SEt) and the formation of a characteristic oxonium ion of the glucose ring. Other fragmentations, such as sequential losses of water molecules from the pyranose ring, can also be observed. semanticscholar.orgnih.gov

Fast Atom Bombardment (FAB) is another soft ionization technique that was historically used for the analysis of non-volatile and thermally labile compounds like carbohydrates before the widespread adoption of ESI. nih.govnih.govtaylorfrancis.comcreative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). creative-proteomics.comscispace.com This process generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it an excellent method for unequivocally validating the molecular weight of the compound. For Ethyl α-D-thioglucopyranoside (C₈H₁₆O₅S, Mol. Wt.: 224.27), FAB-MS would show a prominent ion at m/z 225, corresponding to the [M+H]⁺ species, thereby confirming its elemental composition.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For instance, the crystal structure of isopropyl 1-thio-β-D-galactopyranoside monohydrate reveals a chair conformation (⁴C₁) for the pyranose ring, which is also expected for ethyl α-D-thioglucopyranoside. nih.gov The orientation of the aglycone (the ethylthio group) with respect to the pyranose ring is a key conformational feature. In the solid state, the conformation around the glycosidic C1-S bond is influenced by steric and electronic effects, including the anomeric effect, as well as crystal packing forces. researchgate.netiucr.org

A hypothetical crystal structure of ethyl α-D-thioglucopyranoside would be expected to exhibit a network of intermolecular hydrogen bonds involving the hydroxyl groups, which would dictate the crystal packing. The ethyl group would likely be oriented to minimize steric interactions.

Table 3: Representative Crystallographic Parameters for a Related Thioglycoside (Isopropyl 1-thio-β-D-galactopyranoside monohydrate)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.983(1) |

| b (Å) | 24.574(5) |

| c (Å) | 6.329(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1241.84 |

| Z | 4 |

| Pyranose Conformation | ⁴C₁ (Chair) |

Data from the crystal structure of isopropyl 1-thio-β-D-galactopyranoside monohydrate at 123 K. nih.gov

Biochemical Interactions and Mechanistic Studies of Ethyl Glycosides

Glycosidase Enzyme Interactions and Inhibition Kinetics

Glycosidases are enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. The introduction of a sulfur atom at the anomeric position, as in ethyl α-D-thioglucopyranoside, generally renders the glycosidic bond more resistant to acid-catalyzed and enzymatic hydrolysis compared to its oxygen-based counterpart, ethyl α-D-glucopyranoside. This stability makes thioglycosides excellent candidates for studying enzyme-substrate interactions and for designing enzyme inhibitors.

The specificity of a glycosidase for its substrate is a highly tuned process, relying on precise stereochemical and electronic complementarity between the glycone portion of the substrate and the enzyme's active site. While most glycosidases are optimized to hydrolyze O-glycosides, their interaction with thioglycosides varies significantly.

Generally, thioglycosides are poor substrates for glycosidases. However, the nature of the aglycone (the non-sugar part) can dramatically influence this interaction. For instance, while simple alkyl thioglycosides are often resistant to hydrolysis, certain aryl thioglycosides with electron-withdrawing groups or specific heterocyclic structures can act as substrates. Studies on β-glucosidases have shown that compounds like p-nitrophenyl β-D-thioglucoside can be hydrolyzed, albeit much more slowly than their oxygen counterparts. nih.govnih.gov In some cases, specific thioglycosides have been identified as surprisingly effective substrates. For example, β-D-glucopyranosides of 2-mercaptobenzimidazole (B194830) have been found to be excellent substrates for β-glucosidase from multiple sources. nih.govnih.gov

For α-glucosidases, the acceptance of ethyl α-D-thioglucopyranoside as a substrate is expected to be low. The active site is tailored to recognize the geometry and charge distribution of an O-glycosidic bond. The larger atomic radius of sulfur compared to oxygen and the different bond angle of the C-S-C linkage versus the C-O-C linkage can create steric and electronic hindrances within the active site. Consequently, ethyl α-D-thioglucopyranoside is more likely to act as a competitive inhibitor, binding to the active site but not being efficiently processed, thereby blocking access for the natural substrate.

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it slows carbohydrate digestion and reduces postprandial hyperglycemia. nih.govnih.gov The mechanism of inhibition can be elucidated through kinetic studies, which determine how an inhibitor interacts with the enzyme and its substrate. The primary modes of inhibition are competitive, non-competitive, uncompetitive, and mixed.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. Both Km and Vmax are lowered. nih.govresearchgate.netmdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. This is common for enzymes with multiple substrates. plos.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. nih.gov

Due to its structural similarity to α-D-glucose, ethyl α-D-thioglucopyranoside is hypothesized to act as a competitive inhibitor of α-glucosidase. Kinetic analyses, typically visualized using Lineweaver-Burk plots, are essential to confirm this mechanism and quantify the inhibitor's potency, often expressed as the inhibition constant (Ki). While specific kinetic data for ethyl α-D-thioglucopyranoside is not extensively reported, studies on various other inhibitors provide a framework for its potential evaluation.

| Inhibitor | Source Organism of α-Glucosidase | IC₅₀ (μM) | Inhibition Type | Ki (μM) |

|---|---|---|---|---|

| Thielavin A | Saccharomyces cerevisiae | 23.8 | Non-competitive | 27.8 |

| Thielavin J | Saccharomyces cerevisiae | 15.8 | Non-competitive | 66.2 |

| Acarbose | Saccharomyces cerevisiae | 545 | Competitive | 156.1 |

| 4,5-diphenylimidazole-2-thione | Rabbit Liver | N/A | Non-competitive | 35 |

| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione | Rabbit Liver | N/A | Competitive | ~10 |

| Fisetin | Saccharomyces cerevisiae | 0.4099 | Non-competitive | 10.65 |

Data sourced from multiple studies for comparative purposes. nih.govmdpi.comnih.gov

Beyond α-glucosidase, α-amylase is another critical enzyme in carbohydrate digestion, responsible for breaking down large polysaccharides like starch into smaller oligosaccharides. Inhibitors of α-amylase also play a role in managing blood glucose levels. nih.gov Thioglycosides and related molecules have been evaluated for their potential to inhibit α-amylase. The inhibition mechanism can again be determined through kinetic studies. For example, some imidazole- and triazole-thiol derivatives have been shown to inhibit both α-glucosidase and α-amylase through various mechanisms. nih.gov The selectivity of an inhibitor for α-glucosidase over α-amylase is a desirable trait, as it may reduce gastrointestinal side effects associated with the extensive blockage of starch digestion.

| Inhibitor | IC₅₀ (μg/mL) | Inhibition Type | Reference |

|---|---|---|---|

| Cotoneaster bullatus Leaf Extract | 41.8 | Mixed | nih.gov |

| Cotoneaster zabelii Leaf Extract | 33.0 | N/A | nih.gov |

| 4,5-diphenylimidazole-2-thione | N/A (Ki = 65 μM) | Non-competitive | nih.gov |

| Thiazolidinedione Derivative (1d) | 2.03 | N/A | benthamopen.com |

Molecular Recognition and Ligand-Receptor Binding Studies

The biological activity of a compound is not limited to enzyme inhibition. Many small molecules, including glycoside derivatives, can act as ligands that bind to cellular receptors, modulating their function and initiating signaling cascades.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in regulating lipid and glucose metabolism. nih.govnih.gov They are considered key therapeutic targets for metabolic disorders. PPARs possess a large and flexible ligand-binding pocket capable of accommodating a diverse range of natural and synthetic lipophilic molecules. researchgate.net

The binding of a ligand like ethyl α-D-thioglucopyranoside to a PPAR subtype (PPARα, PPARγ, or PPARδ) would be evaluated using binding assays to determine its affinity, typically reported as a dissociation constant (Kd) or an inhibition constant (Ki) from competitive binding experiments. While there is a lack of specific binding data for ethyl α-D-thioglucopyranoside with PPARs, studies on other ligands highlight key structural features that influence binding. For instance, the presence and conformation of ethyl groups on ligands have been shown to impact binding affinity and selectivity for different PPAR subtypes. researchgate.net Given its structure, ethyl α-D-thioglucopyranoside could potentially interact with the ligand-binding pocket of PPARs, although its relatively high polarity compared to typical PPAR agonists might result in lower affinity.

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between a ligand and its protein target at a molecular level. nih.gov This in silico approach models the binding pose of the ligand within the protein's active or allosteric site and estimates the binding affinity (e.g., as a docking score or binding free energy).

For ethyl α-D-thioglucopyranoside, docking studies could be performed with the crystal structures of enzymes like α-glucosidase and receptors like PPARγ. These simulations would predict the most stable binding conformation and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. Such studies can explain the basis of inhibition type (e.g., competitive vs. non-competitive) and guide the design of more potent and selective analogues. For example, docking of competitive inhibitors is expected to show binding within the catalytic site, whereas non-competitive inhibitors would bind to allosteric sites. nih.govnih.gov

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Leucosceptoside A | α-Glucosidase (5NN5) | -8.22 | ASP242, ARG526, ASP542 |

| Dihydrocatalpol | α-Glucosidase (5NN5) | -7.91 | ASP242, GLU304, ASP406 |

| Thielavin J | α-Glucosidase (3A4A) | -9.5 | ASP215, GLU277, ASP352 |

| Compound 5d | PPAR-γ (2PRG) | -9.1 | SER289, HIS323, HIS449, TYR473 |

| Compound 5e | PPAR-γ (2PRG) | -9.6 | SER289, HIS323, HIS449, TYR473 |

Data sourced from multiple computational studies for comparative purposes. nih.govnih.gov

Participation in Glycosylation Pathways and Biosynthesis of Glycoconjugates

Ethyl α-D-thioglucopyranoside serves as a glycosyl donor, a crucial component in the chemical synthesis of more complex carbohydrate structures like oligosaccharides and glycoconjugates. nih.govnih.gov Thioglycosides, including the ethylthio variant, are valued building blocks in carbohydrate chemistry due to their stability under various reaction conditions and their susceptibility to activation by specific promoters when required for glycosylation. nih.gov

The sulfur-linked ethyl group makes the anomeric carbon stable, allowing for chemical manipulations on other parts of the sugar molecule without risking unwanted reactions at this key position. When glycosylation is desired, the thioglycoside can be "activated" by thiophilic promoters. These promoters facilitate the departure of the ethylthio group, allowing the glycosyl unit to be transferred to an acceptor molecule, forming a new glycosidic bond. nih.gov

Research has demonstrated the use of a protected form of ethyl α-D-thioglucopyranoside, specifically ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-glucopyranoside, in glycosylation reactions. In one study, this α-ethylthio glycoside was reacted with a glycosyl acceptor containing a primary alcohol (a 6-OH acceptor) to synthesize a disaccharide. The reaction proceeded with high yield, showcasing the utility of ethylthioglucosides as effective glycosyl donors in the construction of larger carbohydrate molecules. nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-glucopyranoside | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (6-OH acceptor) | Disaccharide 4 | 30 | 92 |

While ethyl α-D-thioglucopyranoside is a valuable tool in the in vitro chemical synthesis of glycoconjugates, the in vivo biosynthesis of these molecules within organisms like bacteria typically follows different pathways. In engineered bacteria such as Escherichia coli, glycoconjugate production often involves the en bloc transfer of an oligosaccharide from a lipid carrier to a protein, a process catalyzed by enzymes like oligosaccharyltransferases. rsc.orgyoutube.com

Mechanistic Investigations of Interaction with Microbial Systems (e.g., Bacterial Chemotaxis)

Direct mechanistic studies focusing on the interaction of ethyl α-D-thioglucopyranoside with bacterial chemotaxis are not extensively documented in scientific literature. Bacterial chemotaxis is a sophisticated process where microbes move along chemical gradients, often towards nutrients like sugars or away from toxins. nih.gov This behavior is critical in processes such as host infection. nih.gov

However, significant research has been conducted on the interaction of the broader class of thioglycosides with bacterial systems, revealing a distinct mechanism of interaction: metabolic inhibition. Thioglycosides can act as metabolic decoys to disrupt the biosynthesis of essential bacterial glycans. rsc.org These glycans form the bacterial glycocalyx, a protective outer layer crucial for bacterial survival, fitness, and pathogenesis.

Studies have shown that synthetic thioglycosides, designed as analogs of naturally occurring monosaccharides, can be taken up by bacteria and interfere with their glycosylation pathways. rsc.org By acting as artificial substrates, these molecules can usurp the activity of natural enzymes involved in building the cell's glycan structures. nih.gov This disruption of glycan biosynthesis can negatively impact the fitness of pathogenic bacteria. rsc.org

Notably, research has demonstrated that thioglycosides based on N-acetylglucosamine (GlcNAc) can robustly inhibit both N- and O-linked glycan biosynthesis in cells. nih.gov This inhibitory effect is attributed, in part, to the resistance of the thio-linkage to hydrolysis by intracellular enzymes that would normally break down O-linked glycosides. nih.gov By interfering with the construction of the bacterial cell surface, these compounds represent a key mechanism of interaction with microbial systems, providing a tool to selectively perturb the bacterial glycocalyx for further study. rsc.org

Research on Derivatives and Analogues of Ethyl α D Thioglucopyranoside

Synthesis and Spectroscopic Characterization of Acetylated Thioglucopyranosides (e.g., Tetraacetates)

The protection of the hydroxyl groups on the glucopyranose ring is a critical step in the synthesis of more complex thioglycoside derivatives. Acetylation is a common strategy, resulting in the formation of compounds like ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranoside. This derivative is a key intermediate in glycosylation reactions and the development of glycosidase inhibitors. myskinrecipes.com

The synthesis of acetylated thioglucosides can be achieved through various methods. One efficient approach involves the reaction of a fully acetylated sugar, such as glucose pentaacetate, with ethanethiol (B150549) in the presence of a Lewis acid catalyst. For instance, using triflic acid (TfOH) as a catalyst can produce the desired ethylthioglucoside in high yields. rsc.org A typical reaction might involve treating glucose pentaacetate with ethanethiol and a specific molar equivalent of TfOH, leading to the formation of the corresponding ethyl thioglucoside. rsc.org Another common method employs boron trifluoride diethyl etherate (BF₃·Et₂O) as the catalyst, though it may require stoichiometric excess to achieve high yields. rsc.org

Once synthesized, the structure and purity of the acetylated product are confirmed using spectroscopic techniques. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this characterization.

Infrared (IR) Spectroscopy : The success of the acetylation is readily confirmed by the appearance of strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate (B1210297) groups, typically found around 1720-1740 cm⁻¹. journalcps.com The disappearance of the broad O-H stretching band from the starting material is also indicative of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed structural information. In the ¹H NMR spectrum, the protons of the four acetyl groups give rise to characteristic sharp singlets in the δ 1.9-2.2 ppm region. nih.gov The anomeric proton (H-1) is particularly diagnostic, appearing as a doublet with a coupling constant (³J(H1,H2)) that helps confirm the α-configuration. In ¹³C NMR spectra, the carbonyl carbons of the acetyl groups appear around δ 170 ppm, and the methyl carbons are found near δ 20-21 ppm. nih.gov

The following table summarizes the typical spectroscopic data for ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranoside.

| Technique | Key Feature | Typical Chemical Shift / Wavenumber | Description |

|---|---|---|---|

| ¹H NMR | Anomeric Proton (H-1) | ~ δ 5.5-5.7 ppm | Doublet, ³J(H1,H2) ~5-6 Hz, confirms α-anomeric configuration. |

| ¹H NMR | Acetyl Protons | ~ δ 1.9-2.2 ppm | Four distinct singlets, integrating to 12 protons (4 x CH₃). |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~ δ 169-171 ppm | Signals corresponding to the four acetate carbonyls. |

| ¹³C NMR | Anomeric Carbon (C-1) | ~ δ 80-85 ppm | Signal for the carbon atom bonded to the ethylthio group. |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~ 1730 cm⁻¹ | Strong absorption band confirming the presence of acetyl groups. |

Design and Exploration of Deoxy- and Other Chemically Modified Glycosyl Analogues

Modification of the pyranose ring itself, by replacing one or more hydroxyl groups with other functionalities, leads to analogues with unique chemical and biological properties. The synthesis of deoxy-thioglycosides, where a hydroxyl group is replaced by a hydrogen atom, is a key area of research for creating enzyme inhibitors that are more resistant to hydrolysis.

Other chemical modifications include the introduction of amino, fluoro, or azido (B1232118) groups. For example, the synthesis of 2-deoxy-2-trichloroacetamido derivatives, such as ethyl 4,6-O-benzylidene-2-deoxy-1-thio-2-trichloroacetamido-β-D-glucopyranoside, has been reported. taylorfrancis.com This compound serves as a valuable glycosyl donor for the synthesis of 1,2-trans-linked 2-aminosugar-containing oligosaccharides, which are important components of many biologically significant glycoconjugates. taylorfrancis.com The trichloroacetamido group acts as a powerful stereocontrolling auxiliary in these glycosylation reactions. taylorfrancis.com

The design of these analogues is often guided by the target application. For instance, replacing the C-2 hydroxyl group with a non-participating group can alter the stereochemical outcome of glycosylation reactions. Fluoro- and azido-substituted sugars are often used to probe protein-carbohydrate interactions or as metabolic labels.

Synthetic Routes to Complex Glycoconjugates Incorporating Ethyl Thioglucoside Moieties (e.g., Lactosamine Derivatives, Azacrown Ethers)

Ethyl thioglucosides are highly valuable building blocks, or glycosyl donors, for the synthesis of complex glycoconjugates due to the stability of the thioglycosidic bond under various reaction conditions and its facile activation for glycosylation.

Lactosamine Derivatives: N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit in many N-linked glycans. Ethyl thioglucoside derivatives are employed in the synthesis of LacNAc-containing structures. A reported synthetic route involves the condensation of a galactose donor, like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, with an ethyl thioglucoside acceptor, such as ethyl 4,6-O-benzylidene-2-deoxy-1-thio-2-trichloroacetamido-β-D-glucopyranoside. taylorfrancis.com This reaction, often performed in the presence of a base like 1,1′,3,3′-tetramethylurea, can produce the desired disaccharide in high yields (around 90%). taylorfrancis.com This disaccharide is a precursor to molecules that introduce the β-D-Gal-(1→3)-D-GlcNAc sequence into target glycoconjugates. taylorfrancis.com

Azacrown Ethers: Carbohydrate-based crown ethers are of interest for their potential use as chiral catalysts in asymmetric synthesis. mdpi.comnih.gov While many syntheses start from methyl glucosides, the methodology is applicable to ethyl thioglucoside precursors. The synthesis typically involves a multi-step sequence:

Selective Protection: Starting with a partially protected sugar, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, the remaining free hydroxyls (at C-2 and C-3) are reacted with a bifunctional reagent like oligo(ethylene glycol) ditosylate. researchgate.net

Cyclization: The resulting intermediate is then cyclized with an amine, such as a derivative of diethanolamine, to form the macrocyclic azacrown ether ring. researchgate.net

Deprotection/Modification: Finally, protecting groups like the benzylidene acetal (B89532) can be removed and replaced with other groups (e.g., ethyl groups) to enhance the flexibility of the crown ether. nih.govresearchgate.net

The incorporation of the thioglucoside moiety can influence the conformational properties and catalytic activity of the resulting azacrown ether. nih.gov

The table below outlines the general synthetic strategies for these complex molecules.

| Target Glycoconjugate | Ethyl Thioglucoside Role | Key Reaction Type | Typical Reagents |

|---|---|---|---|

| Lactosamine Derivatives | Glycosyl Acceptor | Glycosylation | Galactosyl Bromide (donor), 1,1′,3,3′-tetramethylurea (base) taylorfrancis.com |

| Azacrown Ethers | Chiral Scaffold | Williamson Ether Synthesis / Cyclization | Oligo(ethylene glycol) ditosylate, Diethanolamine derivatives researchgate.net |

Structure-Activity Relationship (SAR) Studies Based on Systematic Structural Modifications

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. oncodesign-services.com By designing and testing a series of related analogues, researchers can identify the key molecular features responsible for potency and selectivity. oncodesign-services.comnih.gov

In the context of ethyl α-D-thioglucopyranoside, SAR studies are crucial for optimizing derivatives as, for example, enzyme inhibitors. The general approach involves:

Synthesis of Analogues: A library of compounds is synthesized where specific parts of the ethyl thioglucoside molecule are altered. Modifications can include:

Changing the substituents on the pyranose ring (e.g., deoxygenation, epimerization, introduction of different functional groups).

Varying the aglycone group (e.g., replacing the ethyl group with other alkyl or aryl groups).

Altering the stereochemistry at the anomeric center (α vs. β).

Biological Evaluation: The synthesized analogues are tested for their activity against a specific biological target, such as a glycosidase enzyme. The results are typically quantified as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Analysis: The relationship between the structural changes and the observed biological activity is analyzed. For example, a study might reveal that a hydroxyl group at C-6 is essential for binding, as its removal leads to a significant loss of activity. nih.gov Conversely, adding a hydrophobic group at another position might enhance activity by interacting with a nonpolar pocket in the enzyme's active site. nih.gov

While specific SAR studies focusing exclusively on ethyl α-D-thioglucopyranoside derivatives are part of niche research, the principles are widely applied to thioglycosides in general. For instance, in the development of antimalarial trioxanes, SAR studies revealed that specific substitutions were critical for efficacy. nih.gov Similarly, SAR studies on styrylquinolines have shown that modifications at particular positions on the quinoline (B57606) ring are essential for their biological effects. nih.gov These studies provide a framework for the rational design of new, more potent, and selective agents based on the ethyl thioglucoside scaffold.

Advanced Analytical Methodologies for Research on Ethyl α D Thioglucopyranoside

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Ethyl α-D-thioglucopyranoside, enabling its separation from impurities, reaction byproducts, and complex biological components. Both high-performance liquid chromatography and gas chromatography offer powerful, complementary approaches for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for verifying the purity of synthesized Ethyl α-D-thioglucopyranoside and for its quantitative determination. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase, typically a C18-modified silica.

A typical HPLC method involves injecting the sample into a mobile phase consisting of a polar solvent mixture, such as water and acetonitrile, which is then pumped through the column. sielc.com An acid modifier like formic acid is often added to the mobile phase to ensure good peak shape and improve ionization for mass spectrometry detection. lcms.cz Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally and with greater sensitivity, using a mass spectrometer (LC-MS). lcms.cz For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration, allowing for the precise determination of the compound's concentration in unknown samples. Method validation ensures the linearity, accuracy, and reproducibility of the results. lcms.cz

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (ESI+) or UV (if derivatized) |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Compound Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides exceptional sensitivity and selectivity for the analysis of Ethyl α-D-thioglucopyranoside. Due to its polarity and low volatility, the compound must first undergo chemical derivatization to make it suitable for GC analysis. creative-biolabs.com A common procedure is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov

The resulting volatile derivative is injected into the gas chromatograph, where it is separated from other components on a long, narrow capillary column (e.g., a (5%-phenyl)-methylpolysiloxane stationary phase). nih.gov The separated compounds then enter the mass spectrometer. For trace analysis in complex mixtures, a triple quadrupole mass analyzer operating in Selected Reaction Monitoring (SRM) mode is highly effective. nih.gov This technique involves selecting a specific precursor ion of the derivatized Ethyl α-D-thioglucopyranoside and monitoring for the formation of specific product ions after collision-induced dissociation. This high degree of specificity allows for accurate quantification even at very low levels and provides definitive compound identification. nih.govcsic.es

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) |

| GC Column | (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Transition (Quantitation) | Hypothetical: m/z 451 → 204 |

| MS/MS Transition (Confirmation) | Hypothetical: m/z 451 → 361 |

| Collision Energy | 10-20 eV |

Enzymatic Assays for Kinetic Parameter Determination and Inhibition Analysis

Enzymatic assays are fundamental for understanding how Ethyl α-D-thioglucopyranoside interacts with its biological targets, most notably glycosidases. nih.gov Thioglycosides are known to be either substrates or inhibitors of these enzymes, and their resistance to hydrolysis compared to their O-glycoside counterparts makes them valuable tools for study. nih.gov

These assays measure the rate of an enzyme-catalyzed reaction to determine kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ). nih.gov Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. k꜀ₐₜ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. When studying Ethyl α-D-thioglucopyranoside as a potential inhibitor, its effect on the hydrolysis of a known chromogenic or fluorogenic substrate is monitored. By measuring the reaction rate at various concentrations of the inhibitor, the inhibition constant (Kᵢ) and the mechanism of inhibition can be determined.

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| p-Nitrophenyl α-D-glucopyranoside (O-glycoside) | 0.5 | 50 | 100,000 |

| p-Nitrophenyl α-D-thioglucopyranoside (S-glycoside) | 0.7 | 0.05 | 71 |

| Note: Data are illustrative, based on findings for related compounds showing that thioglycosides often have similar binding affinity (Kₘ) but are hydrolyzed much more slowly (lower k꜀ₐₜ) than their oxygen counterparts. |

Fluorescence Spectroscopy for Molecular Probing and Binding Interaction Analysis

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of Ethyl α-D-thioglucopyranoside to proteins in solution. nih.gov One of the most powerful methods in this category is Fluorescence Polarization (FP). rsc.orgnih.gov FP assays measure the change in the apparent size of a fluorescent molecule as it binds to a larger partner, such as a protein. researchgate.net

A typical FP experiment can be designed as a competition assay. researchgate.net In this setup, a fluorescently labeled probe with a known affinity for the target protein is used. In the absence of a competitor, the probe binds to the protein, resulting in a large, slow-tumbling complex that emits highly polarized light. When unlabeled Ethyl α-D-thioglucopyranoside is introduced, it competes with the fluorescent probe for the same binding site on the protein. This competition displaces the probe, which, now free in solution, tumbles more rapidly and emits light with low polarization. The decrease in fluorescence polarization is directly proportional to the concentration of the competing thioglucoside, allowing for the calculation of its binding affinity, often expressed as an IC₅₀ or inhibition constant (Kᵢ). researchgate.net This method is invaluable for screening and characterizing inhibitors of carbohydrate-protein interactions. rsc.orgjst.go.jp

| Concentration of Ethyl α-D-thioglucopyranoside (µM) | Fluorescence Polarization (mP) | % Inhibition |

|---|---|---|

| 0 | 250 | 0% |

| 1 | 235 | 15% |

| 10 | 180 | 70% |

| 50 | 155 | 95% |

| 100 | 150 | 100% |

| Note: Data are hypothetical, illustrating the decrease in polarization as the unlabeled competitor displaces the fluorescent probe. The IC₅₀ would be the concentration of the competitor that causes 50% inhibition. |

Emerging Research Directions and Future Perspectives in Ethyl α D Thioglucopyranoside Studies

Development of Novel and Efficient Synthetic Methodologies for Thioglycosides

The synthesis of thioglycosides has been a long-standing area of interest in carbohydrate chemistry. umsl.edu However, the demand for structurally diverse and complex thioglycosides for various applications has spurred the development of more efficient, stereoselective, and scalable synthetic methods. umsl.edu Traditional methods often require harsh conditions and multi-step procedures, limiting their applicability. frontiersin.org Recent advancements are focused on overcoming these limitations.

One promising approach involves the use of glycosyl iodides as versatile intermediates for the preparation of alkyl thio-, phenyl seleno-, and phenyl thioglycosides. nih.govscilit.com This method offers a short synthetic sequence for accessing these important compounds. nih.govscilit.com Furthermore, novel promoter systems are being developed to activate thioglycoside donors for glycosylation reactions. For instance, a combined system of stoichiometric N-bromosuccinimide (NBS) and catalytic bismuth(III) triflate (Bi(OTf)₃) has been shown to be effective for the rapid and efficient activation of a variety of thio- and selenoglycoside donors. nih.govacs.org Another innovative promoter system for the sulfoxide (B87167) glycosylation reaction utilizes a combination of triflic acid (TfOH) and tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TEP) to efficiently activate sulfinylglycosides, leading to the formation of disaccharides in good yields. researchgate.net

The development of new classes of thioglycoside donors with enhanced reactivity and stability is another active area of research. frontiersin.org For example, 4-(4-methoxyphenyl)-3-butenylthioglycosides (MBTGs) and 4-(4-methoxyphenyl)-4-pentenylthioglycosides (MPTGs) have been introduced as novel donors that combine the stability of common thioglycosides with the ease of activation seen in glycosyl trichloroacetimidates. frontiersin.org These donors can be activated under mild photoinduced or acid-catalyzed conditions, making them compatible with a wider range of functional groups. frontiersin.org

Moreover, one-pot reaction strategies are being explored to streamline the synthesis of complex thioglycosides. nih.gov An improved method for the efficient synthesis of 2-OH thioaryl glycosides from per-protected glycals has been developed, which involves the in-situ generation of 1,2-anhydro sugars followed by reaction with sodium borohydride (B1222165) and aryl disulfides. nih.gov This approach has been successfully applied to the one-pot synthesis of glycosyl donors possessing both "armed" and "neighboring group participation" effects, which are desirable for controlling the stereoselectivity of glycosylation reactions. nih.gov

Palladium-catalyzed activation pathways represent another modern approach to thioglycoside synthesis and activation. umsl.edu These methods offer new avenues for the formation of glycosidic bonds under mild conditions. umsl.edu The continuous development of such innovative and efficient synthetic strategies is crucial for expanding the chemical toolbox available to glycochemists and enabling the synthesis of a wider array of thioglycoside-based probes and therapeutic candidates. umsl.edupacific.edu

Table 1: Comparison of Novel Synthetic Methodologies for Thioglycosides

| Methodology | Key Features | Advantages |

| Glycosyl Iodide Intermediates | Utilizes glycosyl iodides for the synthesis of thio- and selenoglycosides. nih.govscilit.com | Short synthetic sequence, versatile for various S- and Se-glycosides. nih.govscilit.com |

| NBS/Bi(OTf)₃ Promoter System | Combined stoichiometric NBS and catalytic Bi(OTf)₃ for activation. nih.govacs.org | Rapid and efficient activation of a wide range of thio- and selenoglycoside donors. nih.govacs.org |

| TfOH/TEP Promoter System | Activates sulfinylglycosides for glycosylation. researchgate.net | Efficient formation of disaccharides in good yields. researchgate.net |

| MBTGs and MPTGs Donors | Novel thioglycoside donors with enhanced reactivity and stability. frontiersin.org | Mild activation conditions (photoinduced or acid-catalyzed), good functional group tolerance. frontiersin.org |

| One-Pot Synthesis from Glycals | In-situ generation of 1,2-anhydro sugars followed by reaction with NaBH₄ and aryl disulfides. nih.gov | Streamlined synthesis of complex 2-OH thioaryl glycosides. nih.gov |

| Palladium-Catalyzed Activation | Utilizes palladium catalysts for thioglycoside activation. umsl.edu | Mild reaction conditions for glycosidic bond formation. umsl.edu |

In-depth Mechanistic Enzymology of Glycosidase and Glycosyltransferase Interactions with Thioglycosides

The resistance of the thioglycosidic bond to enzymatic hydrolysis makes compounds like Ethyl α-D-thioglucopyranoside excellent tools for studying the mechanisms of glycosidases and glycosyltransferases. rsc.orgnih.gov These enzymes play critical roles in a vast array of biological processes, and understanding their function at a molecular level is of fundamental importance. rsc.orgnih.gov

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. rsc.org Thioglycosides, being poor substrates for these enzymes, can act as competitive inhibitors, allowing for their use in structural and mechanistic studies. pacific.edursc.org The interaction of a thioglycoside with a glycosidase can be studied using X-ray crystallography to obtain a snapshot of the enzyme-inhibitor complex, providing valuable insights into the geometry of the active site and the key amino acid residues involved in substrate recognition and catalysis. rsc.org The two major mechanisms for glycosidic bond hydrolysis by glycosidases involve either inversion or retention of the anomeric configuration. rsc.org In-depth studies with thioglycoside analogs can help to elucidate the specific mechanism employed by a particular glycosidase. youtube.com

Recent research has also highlighted the potential of thioglycosides as metabolic inhibitors of glycan biosynthesis . nih.govacs.org By acting as decoys for glycosyltransferases, these molecules can intercept the biosynthetic pathway, leading to the truncation of glycan chains on glycoproteins and glycolipids. nih.govnih.gov This approach has been successfully used to study the role of specific glycans in cellular processes such as cell adhesion and signaling. nih.gov For example, thioglycosides have been shown to be more potent than their O-glycoside counterparts in inhibiting glycan biosynthesis in mammalian cells, likely due to their increased stability against degradation by cellular hexosaminidases. nih.govnih.gov

The study of glycosyltransferases (GTs) , the enzymes responsible for synthesizing glycosidic linkages, can also benefit from the use of thioglycosides. rsc.org While less is known about the direct interaction of Ethyl α-D-thioglucopyranoside with GTs, the general principle of using non-hydrolyzable substrate analogs to probe enzyme mechanisms is well-established. Thioglycosides can serve as acceptor analogs to study the donor specificity and catalytic mechanism of GTs.

Future research in this area will likely focus on the development of more sophisticated thioglycoside-based probes, such as those incorporating fluorescent tags or photo-crosslinking groups, to allow for real-time monitoring of enzyme activity and the identification of enzyme-substrate interactions in living cells.

Application of Advanced Computational Chemistry and Molecular Simulation Techniques

Computational chemistry and molecular simulation have become indispensable tools in modern chemical and biological research, and their application to the study of thioglycosides is a rapidly growing area. sciencepublishinggroup.comyoutube.com These methods provide a powerful means to investigate the structure, dynamics, and interactions of thioglycosides at an atomic level of detail, complementing experimental studies and providing insights that are often difficult to obtain through experimentation alone. sciencepublishinggroup.comrsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a thioglycoside binding to the active site of a glycosidase. sciencepublishinggroup.comrsc.org This method can be used to screen virtual libraries of thioglycoside derivatives to identify potential inhibitors and to understand the structural basis for their binding affinity and specificity. rsc.org For example, molecular docking studies have been used to investigate the binding interactions of flavonols with β-glucosidase, revealing that hydrophobic interactions with aromatic residues in the active site are crucial for binding. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms over time. sciencepublishinggroup.com MD simulations can be used to study the conformational flexibility of thioglycosides and their interactions with enzymes in a more realistic, solvated environment. sciencepublishinggroup.comrsc.org This can provide insights into the mechanism of enzyme inhibition and the role of protein flexibility in ligand binding. sciencepublishinggroup.com All-atom molecular dynamics simulations have been employed to study the binding of flavonol-based inhibitors to β-glucosidase, providing a detailed understanding of the structure-property relationships that govern their binding. rsc.org

The combination of molecular docking and MD simulations is a particularly powerful approach for studying protein-ligand interactions. sciencepublishinggroup.com Docking can be used to generate an initial model of the complex, which can then be refined and validated using MD simulations. sciencepublishinggroup.com This two-stage process is a prospective approach for the theoretical modeling of protein-glycosaminoglycan complexes and can be applied to the study of thioglycoside-enzyme interactions. sciencepublishinggroup.com

Future directions in this field will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the enzymatic reaction mechanisms in greater detail. The development of more accurate force fields for carbohydrates will also be crucial for improving the reliability of molecular simulations.

Table 2: Applications of Computational Chemistry in Thioglycoside Research

| Computational Method | Application in Thioglycoside Research | Key Insights |

| Molecular Docking | Predicting binding modes of thioglycosides in enzyme active sites. sciencepublishinggroup.comrsc.org | Identification of key binding interactions, virtual screening of potential inhibitors. rsc.org |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of thioglycoside-enzyme complexes. sciencepublishinggroup.comrsc.org | Understanding conformational changes upon binding, role of solvent, and protein flexibility. sciencepublishinggroup.comrsc.org |

| QM/MM Simulations | Investigating the details of enzymatic reaction mechanisms. | Elucidation of transition states and reaction pathways at a quantum mechanical level. |

Exploration of High-Throughput Screening Assays for Uncovering New Biochemical Interactions

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. nih.govresearchgate.net The development and application of HTS assays for thioglycosides is an emerging research direction with the potential to uncover new biochemical interactions and identify novel therapeutic leads. nih.govyoutube.com

HTS assays can be designed to identify inhibitors of specific enzymes, such as glycosidases. nih.gov For example, a high-throughput in vitro glycoside hydrolase (HIGH) screening method has been developed for enzyme discovery. nih.gov Such assays typically involve the use of a substrate that produces a detectable signal (e.g., fluorescence or absorbance) upon enzymatic cleavage. The ability of a thioglycoside to inhibit this reaction can then be quantified. By screening large libraries of thioglycosides, it is possible to identify potent and selective inhibitors of specific glycosidases. nih.gov

Beyond enzyme inhibition, HTS assays can also be used to explore the broader biological effects of thioglycosides. nih.gov For instance, cell-based assays can be developed to screen for compounds that modulate specific signaling pathways or cellular processes. nih.gov This approach has been used to identify thioglycosides that act as metabolic inhibitors of glycan biosynthesis. nih.gov

The development of miniaturized HTS assays is a key trend in this field, as it allows for the testing of a larger number of compounds with smaller amounts of reagents. biorxiv.org Recently, miniaturized HTS assays have been developed for the discovery of nitrification inhibitors, demonstrating the feasibility of this approach for identifying molecules with specific biological activities. biorxiv.org

Future perspectives in this area include the development of more sophisticated HTS platforms that can provide more detailed information about the mechanism of action of the identified "hits". This may involve the use of high-content screening, which combines automated microscopy with image analysis to assess multiple cellular parameters simultaneously. The integration of HTS with other technologies, such as proteomics and metabolomics, will also be crucial for a comprehensive understanding of the biochemical interactions of thioglycosides.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl α-D-thioglucopyranoside with high purity?

- Methodological Answer : Synthesis typically involves protecting hydroxyl groups via acetylation (e.g., 2,3,4,6-tetra-O-acetyl intermediates) and introducing a thiol group at the anomeric carbon. Critical steps include:

- Protection : Use acetyl groups to prevent unwanted side reactions during glycosylation .

- Anomeric substitution : Replace the hydroxyl group at the anomeric position with a thiol group using thioglycosylation reagents.

- Purification : Employ techniques like column chromatography or crystallization to isolate the product. Monitor purity via HPLC or TLC.

Q. How can researchers confirm the structural integrity of Ethyl α-D-thioglucopyranoside using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to verify acetyl group positions (δ 1.8–2.2 ppm for acetyl protons) and anomeric thiol configuration (α/β distinction via coupling constants) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na] peaks).

- Polarimetry : Measure optical rotation to confirm stereochemical purity (α-D configuration).

Advanced Research Questions

Q. What experimental designs are optimal for studying Ethyl α-D-thioglucopyranoside as a glycosidase inhibitor?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Monitor inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

- Control Experiments : Include wild-type vs. mutant enzymes to identify active-site interactions.

- Data Table Example :

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving Ethyl α-D-thioglucopyranoside?

- Methodological Answer :

- Replicate Conditions : Ensure identical pH, temperature, and enzyme sources across studies.

- Structural Variants : Test derivatives (e.g., deacetylated or benzoylated analogs) to isolate inhibitory effects .

- Advanced Spectroscopy : Use X-ray crystallography or cryo-EM to visualize enzyme-ligand interactions and identify binding discrepancies .

Q. What strategies enhance the stability of Ethyl α-D-thioglucopyranoside in aqueous solutions for long-term enzymatic assays?

- Methodological Answer :

- Buffering Agents : Use phosphate or Tris buffers (pH 6.5–7.5) to minimize hydrolysis.

- Temperature Control : Store solutions at 4°C and avoid freeze-thaw cycles.

- Additives : Include 1–2% DMSO or glycerol to stabilize thiol groups .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data for Ethyl α-D-thioglucopyranoside derivatives?

- Methodological Answer :

- Dynamic NMR : Assess conformational flexibility in solution (e.g., chair vs. boat forms).

- 2D Techniques : Use HSQC or NOESY to resolve overlapping signals from acetyl groups .

- Comparative Analysis : Cross-reference with crystallographic data (if available) to validate solution-state structures .

Q. What statistical approaches are suitable for interpreting variability in glycosidase inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.